molecular formula C25H21N5O4S2 B1230049 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]acetamide

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]acetamide

Cat. No. B1230049
M. Wt: 519.6 g/mol
InChI Key: PLKUYFLKWJFBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-4876 is a member of quinolines.

Scientific Research Applications

Antimicrobial Applications

Compounds similar to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]acetamide have demonstrated promising antimicrobial properties. Baviskar, Khadabadi, and Deore (2013) synthesized a series of related thiazolidin-4-one derivatives to evaluate their antimicrobial activities against various bacterial and fungal strains, such as Staphylococcus aureus and Candida albicans (Baviskar, Khadabadi, & Deore, 2013). Furthermore, Saravanan et al. (2010) developed novel thiazole derivatives incorporating pyrazole, exhibiting significant antibacterial and antifungal activities (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010).

Anticancer Potential

Several derivatives of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]acetamide have been studied for their anticancer properties. Evren, Yurttaş, Eksellı, and Akalın-Çiftçi (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their antitumor activities against various cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Additionally, Havrylyuk, Zimenkovsky, Vasylenko, and Lesyk (2013) reported on the synthesis of 2-(4,5-dihydropyrazol-1-yl)-thiazol-4-ones, which showed selective inhibition of leukemia cell lines growth (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Antioxidant and Anti-inflammatory Activities

Koppireddi et al. (2013) synthesized novel derivatives, including N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, and evaluated them for their antioxidant and anti-inflammatory activities. Some compounds showed significant efficacy in DPPH radical scavenging and anti-inflammatory actions (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).

properties

Product Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]acetamide

Molecular Formula

C25H21N5O4S2

Molecular Weight

519.6 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]acetamide

InChI

InChI=1S/C25H21N5O4S2/c1-14-9-16-10-20-21(34-8-7-33-20)11-19(16)30-23(14)28-29-25(30)36-13-22(31)27-24-26-18(12-35-24)15-3-5-17(32-2)6-4-15/h3-6,9-12H,7-8,13H2,1-2H3,(H,26,27,31)

InChI Key

PLKUYFLKWJFBTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C=C2N4C1=NN=C4SCC(=O)NC5=NC(=CS5)C6=CC=C(C=C6)OC)OCCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]acetamide

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